3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. Key structural features include:
- Furan-2-yl substituent at position 3 of the oxadiazole core, contributing π-electron-rich properties.
- Sulfonylazetidine moiety at position 5, where the azetidine (4-membered nitrogen ring) is sulfonylated by a 2-methoxy-5-methylphenyl group. This group enhances steric bulk and modulates electronic interactions.
- The sulfonamide bridge (-SO₂-) links the azetidine and aryl group, influencing solubility and receptor binding .
Properties
IUPAC Name |
3-(furan-2-yl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11-5-6-13(23-2)15(8-11)26(21,22)20-9-12(10-20)17-18-16(19-25-17)14-4-3-7-24-14/h3-8,12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGMRFWXCTSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazole derivatives are known for their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents. This article focuses on the biological activity of the specific compound , supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a furan ring, an oxadiazole moiety, and an azetidine group with a sulfonyl substitution. This unique combination may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide spectrum of biological activities. The following table summarizes key activities associated with oxadiazole derivatives:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation in preclinical models. |
| Analgesic | Shows pain-relieving effects in animal studies. |
| Anticancer | Inhibits cancer cell proliferation in vitro and in vivo. |
| Antidiabetic | May influence glucose metabolism and insulin sensitivity. |
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of oxadiazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In a preclinical model of inflammation, this compound demonstrated a marked reduction in inflammatory markers. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Properties
In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
Case Studies
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The most potent compounds displayed MIC values ranging from 8 to 32 µg/mL against E. coli and S. aureus, indicating strong antibacterial activity .
- Anti-inflammatory Study : In a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to control groups .
- Cancer Cell Line Study : A study evaluating the anticancer effects on MCF-7 (breast cancer) cells revealed that treatment with the compound led to a decrease in cell viability by more than 50% at a concentration of 10 µM after 48 hours .
Scientific Research Applications
Biological Activities
Research has shown that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, studies have reported that derivatives with substituted furan rings can inhibit the growth of various pathogenic bacteria and fungi .
- Antioxidant Properties : The antioxidant potential of oxadiazoles has been evaluated through various assays. The presence of furan and other substituents has been linked to enhanced free radical scavenging activity, making these compounds candidates for preventing oxidative stress-related diseases .
- Anticancer Activity : Several studies have focused on the anticancer properties of oxadiazoles. In vitro assays have shown that specific derivatives can induce apoptosis in cancer cell lines, such as glioblastoma, by damaging DNA and disrupting cellular functions . Molecular docking studies indicate that these compounds can effectively bind to target proteins involved in cancer progression .
Case Study 1: Antimicrobial Activity
A study synthesized a series of 1,3,4-oxadiazole derivatives to evaluate their antimicrobial efficacy. Among these, compounds with furan rings showed comparable activity to standard antibiotics against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Case Study 2: Anticancer Studies
Another significant research effort focused on evaluating the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. The study found that specific compounds exhibited IC50 values in the low micromolar range against glioblastoma cells, suggesting strong potential for development as anticancer agents .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to derivatives with variations in the oxadiazole substituents, sulfonyl groups, and heterocyclic cores (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
Key Differences and Implications
Heterocyclic Core Variations :
- Replacement of furan with pyrazine (CAS 1325687-52-2) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electron-withdrawing effects, which may improve binding to polar enzyme active sites .
- Pyrrolidine substitution (CAS in ) increases ring size from 4- to 5-membered, altering conformational flexibility and steric interactions.
Sulfonyl Group Modifications :
- The 2-methoxy-5-methylphenyl group in the target compound offers moderate electron-donating effects, whereas trifluoromethoxy (CAS 1325687-52-2) and chlorophenyl (CAS ) groups provide strong electron-withdrawing and lipophilic properties, respectively.
- Fluorobenzyl substitution (CAS 1251681-85-2) enhances metabolic stability and bioavailability via fluorine’s inductive effects .
Biological Activity Trends: Anti-inflammatory Potential: Oxadiazole-sulfonamide hybrids (e.g., derivatives in ) exhibit anti-inflammatory activity, suggesting the target compound may share this property due to its sulfonamide linkage. Toxicity Considerations: Alkylthio substituents on triazole analogs (e.g., ) increase toxicity (e.g., LD₅₀ reduction with heptylthio groups), but sulfonamide-linked oxadiazoles (like the target) may have safer profiles due to reduced reactivity .
Q & A
What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to assign protons and carbons in the oxadiazole, furan, and sulfonylazetidine moieties. Compare chemical shifts with analogous oxadiazole derivatives (e.g., δ ~8.0 ppm for oxadiazole protons) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The sulfonylazetidine group may introduce steric effects, requiring high-resolution data to resolve torsional angles. SHELX’s robust handling of twinned data is advantageous for complex heterocycles .
- Infrared (IR) Spectroscopy: Confirm the presence of oxadiazole (C=N stretch ~1600 cm) and sulfonyl (S=O stretch ~1350–1150 cm) groups .
How can the 1,2,4-oxadiazole ring be synthesized with high regioselectivity?
Methodological Answer:
-
Cyclization Strategy: React a furan-2-carbonyl hydrazide with a nitrile derivative (e.g., 1-((2-methoxy-5-methylphenyl)sulfonyl)azetidine-3-carbonitrile) under dehydrating conditions. Use POCl or acetic anhydride to promote cyclization at 80–100°C .
-
Key Reagents:
Reagent Role Conditions POCl Dehydrating agent Reflux in anhydrous DMF KCO Base for coupling Room temperature, 12–24 hours -
Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
What role does the sulfonylazetidine group play in modulating biological activity?
Methodological Answer:
- Enhanced Binding Affinity: The sulfonyl group increases electronegativity, improving interactions with polar residues in enzyme active sites (e.g., TIP47 in apoptosis induction) .
- Steric Effects: The azetidine ring’s rigidity may restrict conformational flexibility, favoring target-specific binding. Compare analogs with piperidine or pyrrolidine substitutions to assess steric tolerance .
- Case Study: In oxadiazole-based apoptosis inducers, trifluoromethyl or chloropyridyl substituents at analogous positions improved IC values by 10-fold in MX-1 tumor models .
How can computational modeling optimize this compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like FLAP (5-lipoxygenase-activating protein). Prioritize substituents that enhance hydrophobic interactions (e.g., 2-methoxy-5-methylphenyl) .
- DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability. The furan ring’s electron-rich nature may require stabilization via methoxy groups to reduce metabolic oxidation .
- ADMET Prediction: Tools like SwissADME predict logP (~3.5) and aqueous solubility. Introduce polar groups (e.g., hydroxyls) on the azetidine ring to improve bioavailability .
How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Orthogonal Assays: Validate apoptosis induction via flow cytometry (cell cycle arrest in G1 phase) and caspase-3 activation assays. Compare with in vivo tumor regression rates in xenograft models .
- Metabolite Profiling: Use LC-MS to identify active metabolites. For example, sulfoxide derivatives of sulfonylazetidine may exhibit off-target effects .
- DMPK Optimization: Adjust dosing regimens based on clearance rates. Compounds with high plasma protein binding (>95%) may require higher doses for efficacy .
What strategies improve metabolic stability in derivatives of this compound?
Methodological Answer:
- Substituent Engineering: Replace labile furan with thiophene to reduce oxidative metabolism. In FLAP inhibitors, this substitution decreased hepatic clearance by 40% .
- Isotere Incorporation: Substitute the oxadiazole with a 1,3,4-thiadiazole to enhance metabolic resistance. Thiadiazoles exhibit longer half-lives in microsomal assays .
- Prodrug Design: Mask polar groups (e.g., sulfonyl) as esters to improve membrane permeability. Hydrolyze in vivo via serum esterases .
How is X-ray crystallography applied to resolve stereochemical uncertainties in the azetidine ring?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) data. The sulfonyl group’s heavy atoms improve phasing accuracy .
- Refinement in SHELXL: Apply TWIN and BASF commands to model twinning. Restrain azetidine bond lengths to 1.47 Å (C–N) and 1.54 Å (C–C) during refinement .
- Validation: Check Ramachandran plots for steric clashes. Azetidine puckering (e.g., envelope conformation) should align with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
